4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester
Overview
Description
4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester is an organic compound that features a fluorinated phenyl group attached to a butyric acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester typically involves the esterification of 4-(4-Fluoro-phenyl)-3-oxo-butyric acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-(4-Fluoro-phenyl)-3-oxo-butyric acid.
Reduction: Formation of 4-(4-Fluoro-phenyl)-3-hydroxy-butyric acid methyl ester.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-phenylacetic acid methyl ester
- 4-Fluoro-phenylpropionic acid methyl ester
- 4-Fluoro-phenylbutyric acid methyl ester
Uniqueness
4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester is unique due to the presence of both a fluorinated phenyl group and a keto group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZELTQPRZKEBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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